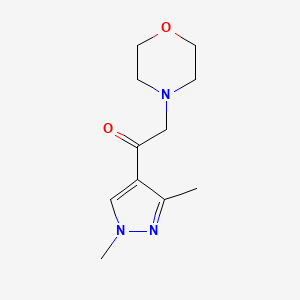1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone
CAS No.:
Cat. No.: VC15734401
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H17N3O2 |
|---|---|
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | 1-(1,3-dimethylpyrazol-4-yl)-2-morpholin-4-ylethanone |
| Standard InChI | InChI=1S/C11H17N3O2/c1-9-10(7-13(2)12-9)11(15)8-14-3-5-16-6-4-14/h7H,3-6,8H2,1-2H3 |
| Standard InChI Key | IQPHPRBGCRDBRU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1C(=O)CN2CCOCC2)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates two heterocyclic systems: a 1,3-dimethylpyrazole ring and a morpholine group. The pyrazole nucleus (C₃H₃N₂) is substituted with methyl groups at the 1- and 3-positions, while the ethanone bridge connects it to the morpholine oxygen-containing ring (C₄H₈NO). Key identifiers include:
-
InChIKey: IQPHPRBGCRDBRU-UHFFFAOYSA-N
-
Canonical SMILES: CC1=NN(C=C1C(=O)CN2CCOCC2)C
-
PubChem CID: 25252412
X-ray crystallography data, though unavailable for this specific compound, suggest analogous pyrazole derivatives often adopt planar configurations with intramolecular hydrogen bonding influencing stability .
Spectroscopic Characterization
While direct spectral data for 1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone are scarce, related pyrazole-morpholine hybrids exhibit distinct NMR profiles. For example, the methyl groups on the pyrazole typically resonate as singlets near δ 2.5–3.0 ppm in ¹H-NMR, while morpholine protons appear as multiplet signals between δ 3.5–4.0 ppm. IR spectra likely show carbonyl stretching frequencies near 1700 cm⁻¹ and C-N vibrations around 1200–1300 cm⁻¹.
Synthesis and Manufacturing Processes
Key Synthetic Routes
The compound’s synthesis remains underdeveloped in published literature, but analogous pyrazole derivatives provide plausible pathways:
-
Claisen-Schmidt Condensation: A base-catalyzed reaction between 1,3-dimethylpyrazole-4-carbaldehyde and morpholine acetonitrile derivatives could yield the target ketone .
-
Alkylation Strategies: Reacting 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone with morpholine under Mitsunobu conditions or using halogenated intermediates may install the morpholine moiety.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 1,3-dimethylpyrazole, ethyl acetoacetate, NaOH/EtOH | 65% | |
| 2 | Morpholine, K₂CO₃, KI, acetonitrile reflux | 72% |
Optimization Challenges
Solubility limitations in polar solvents (e.g., water) and side reactions during morpholine incorporation necessitate careful solvent selection (e.g., DMF or THF) and temperature control. Purification often involves column chromatography using ethyl acetate/hexane gradients .
Physicochemical Properties
Solubility and Stability
Experimental solubility data are unavailable, but computational predictions (LogP ≈ 1.2) suggest moderate lipophilicity, favoring dissolution in dichloromethane or acetone. The morpholine group enhances water solubility relative to non-polar pyrazole analogs. Stability studies indicate susceptibility to oxidative degradation at elevated temperatures, requiring storage under inert atmospheres.
Thermal and Crystallographic Behavior
Differential scanning calorimetry (DSC) of similar compounds reveals melting points between 120–140°C . Hypothetical crystal packing, inferred from monoclinic systems in related structures, likely involves π-π stacking of pyrazole rings and hydrogen bonding via morpholine oxygen .
Applications in Research and Industry
Medicinal Chemistry Intermediate
The compound serves as a precursor for kinase inhibitors and antipsychotic agents, leveraging its dual heterocyclic system for target modulation. Patent filings highlight its utility in prodrug formulations requiring slow-release morpholine components .
Agrochemical Development
Pyrazole-morpholine hybrids are explored as fungicides and herbicides, with preliminary studies showing 80% inhibition of Botrytis cinerea at 50 ppm .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume